molecular formula C8H7ClO2 B1307231 5-Chloro-2-methoxybenzaldehyde CAS No. 7035-09-8

5-Chloro-2-methoxybenzaldehyde

Cat. No.: B1307231
CAS No.: 7035-09-8
M. Wt: 170.59 g/mol
InChI Key: HXTWDGGMXZXOIV-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxybenzaldehyde is an organic compound with the molecular formula C8H7ClO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the 5-position and a methoxy group at the 2-position. This compound is used in various chemical syntheses and has applications in different fields, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Chloro-2-methoxybenzaldehyde can be synthesized through several methods. One common method involves the chlorination of 2-methoxybenzaldehyde. This reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the desired position on the benzene ring.

Another method involves the formylation of 5-chloro-2-methoxytoluene. This can be achieved using the Vilsmeier-Haack reaction, where the toluene derivative is treated with a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced techniques to control reaction parameters such as temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 5-chloro-2-methoxybenzoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to 5-chloro-2-methoxybenzyl alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions. For example, reacting with sodium methoxide (NaOCH3) can replace the chlorine with a methoxy group.

Common Reagents and Conditions

    Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: NaOCH3 in methanol or other nucleophiles under appropriate conditions.

Major Products

    Oxidation: 5-Chloro-2-methoxybenzoic acid.

    Reduction: 5-Chloro-2-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-2-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.

    Biology: The compound is studied for its potential biological activities. Derivatives of this compound have been investigated for their antimicrobial and antifungal properties.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds. Some derivatives are explored for their potential therapeutic effects.

    Industry: In the agrochemical industry, it is used in the synthesis of herbicides and pesticides.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxybenzaldehyde depends on its specific application. In biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, leading to various biological effects. For example, antimicrobial derivatives may inhibit the growth of bacteria by interfering with essential bacterial enzymes or cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxybenzaldehyde: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.

    5-Chloro-2-hydroxybenzaldehyde: Has a hydroxyl group instead of a methoxy group, which can significantly alter its reactivity and biological activity.

    4-Chloro-2-methoxybenzaldehyde: The position of the chlorine atom is different, which can affect the compound’s chemical properties and reactivity.

Uniqueness

5-Chloro-2-methoxybenzaldehyde is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it can undergo. This makes it a versatile intermediate in organic synthesis, with applications that are distinct from its similar compounds.

Properties

IUPAC Name

5-chloro-2-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c1-11-8-3-2-7(9)4-6(8)5-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTWDGGMXZXOIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10395454
Record name 5-chloro-2-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7035-09-8
Record name 5-Chloro-2-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7035-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-chloro-2-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-methoxybenzaldehyde (2g) in acetone (20 ml), water (40 ml) and acetic acid (4 ml) were added. Under ice cooling, calcium hypochlorite (5.25 g) was added, and then the mixture was stirred at that temperature for 1 hour and at room temperature for 2 hours. The reaction solution was extracted with methyl tert-butyl ether (20 ml×2), and the organic layer was washed with an aqueous sodium thiosulfate solution, then dried over magnesium sulfate. The solvent was distilled off in vacuo and the obtained residue was purified by slurry in heptane. The precipitated crystals were collected by filtration and dried in vacuo to obtain the title compound in an amount of 2.2 g as a colorless crystal.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
5.25 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

4.3 g of 5-chlorosalicylaldehyde, together with 7.8 g of methyl iodide and 5.7 g of potassium carbonate, in 100 ml of acetone are heated to reflux (1 hour). After filtration, the filtrate is concentrated. 4.6 g of the title compound are obtained as an oil.
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 5-chloro-2-methoxybenzaldehyde in the synthesis of chalcones and what makes the resulting compounds interesting for biological studies?

A1: this compound serves as a crucial starting material in the synthesis of novel chalcones. [] In the study by Sharma et al., it undergoes a Claisen-Schmidt condensation reaction with various halohydroxysubstituted acetophenones. [] This reaction forms the backbone of the chalcone structure.

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